5(3)-(Heptafluoropropyl)-1-phenyl-3(5)-(trifluoromethyl)pyrazole
Overview
Description
5(3)-(Heptafluoropropyl)-1-phenyl-3(5)-(trifluoromethyl)pyrazole is a fluorinated pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two nitrogen atoms in adjacent positions. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(3)-(Heptafluoropropyl)-1-phenyl-3(5)-(trifluoromethyl)pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenyl-3-(trifluoromethyl)pyrazole with heptafluoropropyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5(3)-(Heptafluoropropyl)-1-phenyl-3(5)-(trifluoromethyl)pyrazole undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Nucleophilic Addition: The pyrazole ring can undergo nucleophilic addition reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
5(3)-(Heptafluoropropyl)-1-phenyl-3(5)-(trifluoromethyl)pyrazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its stability and biological activity.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of 5(3)-(Heptafluoropropyl)-1-phenyl-3(5)-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(trifluoromethyl)pyrazole: Lacks the heptafluoropropyl group, resulting in different chemical and biological properties.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A fused-ring pyrazole derivative with different functional groups and applications.
Uniqueness
5(3)-(Heptafluoropropyl)-1-phenyl-3(5)-(trifluoromethyl)pyrazole is unique due to the presence of both heptafluoropropyl and trifluoromethyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-(1,1,2,2,3,3,3-heptafluoropropyl)-1-phenyl-3-(trifluoromethyl)pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F10N2/c14-10(15,12(19,20)13(21,22)23)9-6-8(11(16,17)18)24-25(9)7-4-2-1-3-5-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGSGZKRTOUGOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C(C(C(F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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